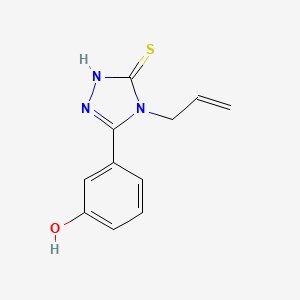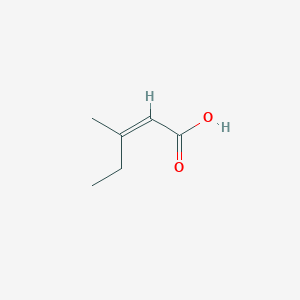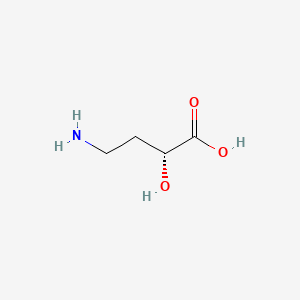![molecular formula C13H19NO3 B1277016 [3-(2-Morpholinoethoxy)phenyl]methanol CAS No. 857284-07-2](/img/structure/B1277016.png)
[3-(2-Morpholinoethoxy)phenyl]methanol
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of “[3-(2-Morpholinoethoxy)phenyl]methanol” is C13H19NO3. Its molecular weight is 237.29 g/mol.Physical And Chemical Properties Analysis
“[3-(2-Morpholinoethoxy)phenyl]methanol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .Aplicaciones Científicas De Investigación
1. Electrochemical and Aggregation Properties
The compound [3,5-bis(2-morpholin-4-ylethoxy)phenyl]methanol and its derivatives have been synthesized and studied for their electrochemical and aggregation properties. These novel axially di-substituted silicon phthalocyanines and subphthalocyanines show non-aggregated behavior in various solvents and have been analyzed using electrochemical techniques like cyclic voltammetry, highlighting their potential in material sciences and electrochemistry (Bıyıklıoğlu, 2015).
2. Impact on Lipid Dynamics
Research on methanol as a common solubilizing agent has shown its significant impact on lipid dynamics, particularly in the study of transmembrane proteins/peptides in biological and synthetic membranes. The study utilized small angle neutron scattering to reveal that methanol can influence the structure-function relationship associated with bilayer composition, thereby highlighting its importance in biomembrane and proteolipid studies (Nguyen et al., 2019).
3. Synthesis of Isoxazole Derivatives
The reaction of 3-chloromethyl-5-phenyl(p-tolyl)isoxazoles with various compounds, including morpholine in methanol, leads to the synthesis of functional isoxazole derivatives. This process demonstrates the utility of methanol and morpholine in creating complex organic compounds, potentially valuable in pharmaceutical and chemical research (Potkin et al., 2015).
4. Enantioselective Epoxidation
The compound (1R,3S,4S)-2-Azanorbornyl-3-methanol has been synthesized and used as a catalyst for the enantioselective epoxidation of α,β-enones, providing epoxides in good yields and high enantioselectivities. This showcases its application in catalysis and organic synthesis (Lu et al., 2008).
5. Chiral Synthesis of Morpholines
The chiral synthesis of differentially protected [3-(hydroxymethyl)morpholin-2-yl]methanols demonstrates the use of morpholine and methanol in creating structurally complex and stereochemically defined organic molecules. This process highlights the role of these compounds in advanced organic synthesis and pharmaceutical applications (Marlin, 2017).
Safety And Hazards
This compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, not breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
[3-(2-morpholin-4-ylethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c15-11-12-2-1-3-13(10-12)17-9-6-14-4-7-16-8-5-14/h1-3,10,15H,4-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHYOLUKMGNRTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428204 | |
| Record name | [3-(2-Morpholinoethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Morpholinoethoxy)phenyl]methanol | |
CAS RN |
857284-07-2 | |
| Record name | [3-(2-Morpholinoethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276944.png)
![N-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1276946.png)








![3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine](/img/structure/B1276962.png)
![5-Amino-2-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1276969.png)